tetra-Boc-spermine-5-carboxylic acid

Overview

Description

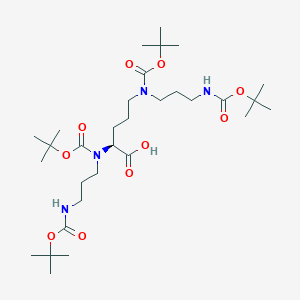

Tetra-Boc-spermine-5-carboxylic acid (CAS 119798-08-2) is a polyamine derivative of spermine, a naturally occurring molecule involved in cellular processes such as DNA stabilization and apoptosis regulation. This compound is structurally modified with four tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid moiety at the 5-position (). The Boc groups enhance stability against enzymatic degradation and improve solubility in organic solvents, making it valuable in synthetic chemistry, particularly for constructing cationic lipids for gene delivery systems ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-Boc-spermine-5-carboxylic acid involves multiple steps. The process typically starts with the protection of spermine using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetra-Boc-spermine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the Boc groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Chemistry

Tetra-Boc-spermine-5-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the creation of diverse derivatives that can be tailored for specific applications in organic synthesis.

Biology

This compound is primarily utilized in nucleic acid transfer reactions , facilitating the delivery of genetic material into cells. Its cationic nature enables it to bind effectively to negatively charged nucleic acids, enhancing gene delivery efficiency. This property is particularly important in developing gene therapies and RNA-based therapeutics.

Medicine

This compound is being investigated for its potential as a drug delivery system . Its ability to form stable complexes with nucleic acids makes it a candidate for delivering therapeutic genes or RNA molecules to target cells. Additionally, its derivatives are explored for their roles as polyamine transport inhibitors, which may have implications in cancer treatment by modulating polyamine levels within cells .

Industry

In industrial applications, this compound is used to synthesize degradable multivalent cationic lipids. These lipids have potential applications in developing environmentally friendly materials and drug delivery systems that require biodegradability .

Case Study 1: Gene Delivery Systems

A study demonstrated that this compound significantly improved the efficiency of plasmid DNA delivery into mammalian cells compared to unmodified spermine. The enhanced cellular uptake was attributed to its positive charge and ability to form stable complexes with DNA .

Case Study 2: Polyamine Transport Inhibition

Research on polyamine transport inhibitors highlighted the effectiveness of this compound derivatives in inhibiting the uptake of spermine and spermidine in cancer cells. This inhibition correlated with reduced cell proliferation, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of tetra-Boc-spermine-5-carboxylic acid involves its interaction with nucleic acids and cellular membranes. The compound’s cationic nature allows it to bind to negatively charged nucleic acids, facilitating their transfer into cells. This interaction is crucial for its role in gene delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Spermine Derivatives

Structural and Functional Differences

The table below highlights key structural modifications, physicochemical properties, and applications of tetra-Boc-spermine-5-carboxylic acid and related spermine derivatives:

Key Observations:

- Boc Protection: Unlike non-protected spermine derivatives (e.g., phosphate hexahydrate), this compound exhibits enhanced lipophilicity, enabling its use in organic-phase reactions and lipid-based drug formulations.

- Acid Functionality : The carboxylic acid group at the 5-position allows conjugation with amines or alcohols, a feature absent in simpler salts like spermine phosphate.

- Deuterated Analog : Spermine-butane-d8 tetrahydrochloride serves specialized roles in metabolic tracking, whereas Boc-protected derivatives prioritize synthetic versatility.

Comparison with Non-Spermine Carboxylic Acid Derivatives

While and describe other carboxylic acid-containing compounds (e.g., azetidine or hexanoic acid derivatives), these lack the polyamine backbone of spermine, resulting in distinct applications:

- 3-(4-CYANO-BENZENESULFONYL)-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (): Sulfonyl and azetidine groups favor kinase inhibition studies rather than nucleic acid complexation.

- 4-BOC-(R)-AMINO-5-METHYL HEXANOIC ACID (): A chiral building block for peptidomimetics, unrelated to polyamine functionalities.

Research Findings and Limitations

Biological Activity

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine, a polyamine that plays crucial roles in cellular functions. This compound has garnered attention in biochemical and molecular biology research due to its unique structural properties and diverse biological activities. This article explores its mechanisms of action, applications in gene delivery, and potential therapeutic uses, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by the presence of four tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and solubility compared to its parent compound, spermine. Its synthesis typically involves protecting spermine with Boc groups and subsequent reactions to introduce the carboxylic acid functionality. This compound is primarily used in nucleic acid transfer reactions and the development of cationic lipids for gene delivery systems.

The biological activity of this compound is largely attributed to its cationic nature, which allows it to interact with negatively charged nucleic acids. This interaction facilitates the transfer of genetic material into cells, making it a valuable tool in gene therapy and molecular biology.

Key Mechanisms:

- Nucleic Acid Binding : The cationic charge facilitates binding to DNA and RNA, enhancing transfection efficiency.

- Cell Membrane Interaction : The compound can interact with cellular membranes, promoting the uptake of nucleic acids through endocytosis.

Applications in Scientific Research

This compound has been extensively studied for various applications:

- Gene Delivery Systems : It is utilized as a building block in the synthesis of multivalent cationic lipids that enhance the delivery of plasmid DNA into cells.

- Therapeutic Agents : Investigated for its potential role in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate their cellular uptake .

- Biochemical Research : Used in studies exploring polyamine transport mechanisms and their implications in cancer biology .

Case Study 1: Gene Delivery Efficiency

A study evaluated the efficiency of this compound as a carrier for plasmid DNA. The results indicated that cells treated with this compound showed a significant increase in transfection rates compared to controls. The mechanism was attributed to enhanced binding affinity and cellular uptake facilitated by the compound's cationic nature.

Case Study 2: Polyamine Transport Inhibition

Research demonstrated that this compound could inhibit polyamine transport in cancer cell lines. This inhibition was associated with reduced cell proliferation, suggesting potential therapeutic applications in cancer treatment by targeting polyamine metabolism .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Four Boc groups + carboxylic acid | High nucleic acid binding; gene delivery | Gene therapy, drug delivery |

| Spermine | Naturally occurring polyamine | Nucleic acid binding | Cellular functions, growth regulation |

| Spermidine | Intermediate polyamine | Cell growth regulation | Antioxidant activity |

| Putrescine | Simplest polyamine | Limited nucleic acid interactions | Less significant biological roles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing tetra-Boc-spermine-5-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves Boc-protection of spermine derivatives under anhydrous conditions. Key steps include:

- Sequential Boc-protection of amine groups using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .

- Carboxylic acid functionalization via coupling reagents (e.g., EDCI/HOBt) to introduce the 5-carboxyl group .

- Purification via silica gel chromatography (gradient elution: 5–20% MeOH in DCM) followed by recrystallization in ethyl acetate/hexane.

- Validate purity using HPLC (C18 column, 0.1% TFA/ACN gradient) and confirm structure via H NMR (Boc peaks at δ 1.4 ppm) and HRMS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : H and C NMR to verify Boc-group retention (δ 1.4 ppm for tert-butyl) and carboxylate proton absence (indicating successful protection) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns matching Boc cleavage .

- FT-IR : Absence of primary amine N-H stretches (~3300 cm) and presence of carbonyl peaks (~1700 cm) for Boc/carboxyl groups .

Q. How should researchers assess the compound’s stability under physiological conditions for in-vitro studies?

- Methodological Answer : Design accelerated stability studies:

- Incubate the compound in PBS (pH 7.4) and simulated lysosomal fluid (pH 5.0) at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs) to quantify remaining intact compound .

- Compare with stability in organic solvents (e.g., DMSO) as a control. Report degradation products using LC-MS .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for Boc-deprotected intermediates be resolved?

- Methodological Answer : Contradictions often arise from incomplete deprotection or solvent interactions. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic exchange processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks, particularly in the aliphatic region .

- Control Experiments : Compare spectra with fully deprotected spermine-5-carboxylic acid to isolate Boc-specific artifacts .

Q. What experimental designs are optimal for studying the compound’s role in polyamine-based drug delivery systems?

- Methodological Answer : Use a combination of in-vitro and in-silico approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target biomolecules (e.g., nucleic acids) by immobilizing the compound on a sensor chip .

- Molecular Dynamics Simulations : Model interactions between this compound and lipid bilayers to predict cellular uptake efficiency .

- Confocal Microscopy : Track intracellular localization using fluorescently tagged derivatives (e.g., FITC conjugates) .

Q. How can multivariate analysis address conflicting structure-activity relationship (SAR) data in polyamine derivatives?

- Methodological Answer : Apply statistical frameworks to disentangle confounding variables:

- Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets (e.g., logP, charge density, Boc-group positioning) to identify dominant factors .

- Partial Least Squares Regression (PLSR) : Corrogate biological activity (e.g., transfection efficiency) with physicochemical descriptors .

- Report model validation metrics (R², Q²) and cross-validate with independent datasets .

Q. Methodological Best Practices

Q. What criteria should guide the design of in-vivo studies involving this compound?

- Feasibility : Use LC-MS/MS to quantify biodistribution in target tissues (e.g., liver, kidneys) .

- Ethical Compliance : Justify animal models per institutional guidelines (e.g., NIH’s ARRIVE 2.0) and include sex-matched cohorts unless biologically irrelevant .

- Novelty : Compare pharmacokinetics against unmodified spermine derivatives to highlight Boc-protection advantages .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Answer : Conduct iterative hypothesis testing:

- Sensitivity Analysis : Identify which simulation parameters (e.g., force field, solvation model) most affect outcomes .

- Dose-Response Experiments : Validate predicted EC₅₀ values using cell-based assays (e.g., luciferase reporter systems) .

- Report confidence intervals and effect sizes to contextualize contradictions .

Q. Data Reporting Standards

Q. What metadata is critical for reproducibility in synthesis protocols?

- Answer : Follow Beilstein Journal of Organic Chemistry guidelines :

- Include reaction stoichiometry, solvent purity, and purification Rf values.

- For novel compounds, provide elemental analysis (C, H, N) and ≥95% HPLC purity.

- Deposit raw spectral data in public repositories (e.g., Zenodo) with DOIs .

Q. How can researchers ensure statistical rigor in biological assays involving this compound?

- Answer : Adopt Cardiovascular Prevention and Pharmacotherapy standards :

- Predefine sample sizes using power analysis (α=0.05, β=0.2).

- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.

- Disclose statistical software (e.g., GraphPad Prism v10) and custom scripts in supplementary materials .

Properties

CAS No. |

119798-08-2 |

|---|---|

Molecular Formula |

C31H57N4O10- |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1 |

InChI Key |

HSPKBBVFWXCYJN-QFIPXVFZSA-M |

SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.